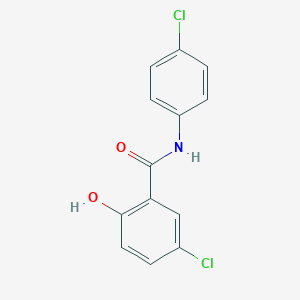

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide

Description

5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide (CAS: 10558-45-9) is a salicylanilide derivative characterized by a benzamide core substituted with chlorine atoms at positions 5 (benzamide ring) and 4′ (aniline ring), along with a hydroxyl group at position 2. This compound has been synthesized via condensation of 5-chlorosalicylic acid with 4-chloroaniline under standard coupling conditions, yielding a white to pale yellow crystalline solid with a melting point of 258°C . Its structural confirmation relies on $ ^1 \text{H} $ and $ ^13\text{C} $ NMR, IR spectroscopy, and elemental analysis, though early literature lacked comprehensive NMR data . Notably, it serves as the active component of Niclosamide, a clinically approved anthelmintic drug .

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWWOFBIYKSBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862564 | |

| Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-98-4, 7677-99-8 | |

| Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arylid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5-Dichlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1147-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5-DICHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28D17I2DOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dichlorosalicylanilide typically involves the reaction of 4,5-dichlorosalicylic acid with aniline. The process can be summarized as follows:

Esterification: 4,5-dichlorosalicylic acid is first esterified to form the corresponding ester.

Amidation: The ester is then reacted with aniline under acidic or basic conditions to yield 4’,5-Dichlorosalicylanilide.

Industrial Production Methods: In industrial settings, the production of 4’,5-Dichlorosalicylanilide may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 4’,5-Dichlorosalicylanilide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide has been investigated for its antiviral activity, particularly against human adenoviruses (HAdV). A series of analogues have shown promising results as potent inhibitors, with selectivity indexes greater than 100 compared to the lead compound niclosamide. Notably, one derivative demonstrated an IC50 value of 0.27 μM and low cytotoxicity (CC50 = 156.8 μM) in preclinical studies, indicating its potential for therapeutic use against viral infections .

Mechanism of Action

The antiviral mechanism appears to involve targeting the HAdV DNA replication process and suppressing later stages of the viral life cycle. Additionally, the compound may modulate immune responses by affecting signaling pathways such as NF-κB and IRF3 during viral challenges .

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent due to its ability to inhibit enzymes involved in cancer cell proliferation. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a dual role in both antiviral and anticancer therapies .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for further exploration in treating bacterial and fungal infections. Its mechanism involves disrupting microbial cell membranes, leading to increased permeability and cell lysis .

Material Science

In material science, this compound is being explored for its potential applications in developing new materials with specific properties. This includes its use as a reagent in organic synthesis and as a starting material for preparing other compounds .

Data Table: Overview of Biological Activities

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at positions 5 and para | Antiviral activity against HAdV |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Amino group substitution | Potent RSV inhibitor |

| 5-Chloro-2-hydroxybenzoic acid | Hydroxyl group only | Moderate biological activity |

| N-(4-Chlorophenyl)-5-chloro-2-hydroxybenzamide | Chlorine at para position | Varies based on specific analogues |

Case Studies

- Study on Antiviral Efficacy : A study published in Nature demonstrated that various substituted analogues of this compound exhibited significant antiviral activity against HAdV, with some compounds showing improved efficacy compared to traditional treatments .

- Anticancer Research : Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that certain derivatives could induce cell cycle arrest and apoptosis through mitochondrial pathways, showcasing its potential as an anticancer therapeutic agent .

- Material Development : Investigations into the use of this compound in polymer science have indicated that it may enhance the properties of materials used in coatings and other applications due to its unique chemical structure .

Mechanism of Action

The antimicrobial activity of 4’,5-Dichlorosalicylanilide is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table compares 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide with structurally similar salicylanilides, focusing on substituent effects on melting points, synthetic yields, and antimicrobial activity:

Key Observations:

- Substituent Position and Polarity: Chlorine at the 4′-position (para to the amide group) enhances thermal stability, as seen in the higher melting point (258°C) compared to meta-chloro analogues (230°C) . Nitro and trifluoromethyl groups further increase melting points due to enhanced intermolecular interactions .

- Synthetic Yields: Electron-withdrawing groups (e.g., NO$2$, CF$3$) on the aniline ring reduce yields (9–23%) due to steric and electronic hindrance during coupling . In contrast, methyl or unsubstituted anilines yield higher (up to 96%) .

- Bioactivity Trends:

- Antimicrobial Activity: 2-Chloro substitution (N-(2-chlorophenyl) derivatives) shows superior Gram-positive antibacterial activity (MIC: 0.125–0.5 mg/mL) compared to 4-chloro analogues (MIC ≥ 0.5 mg/mL) .

- Cytotoxicity: Nitro and trifluoromethyl substituents (e.g., 5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide) exhibit potent growth inhibition (82–90% biomass reduction) against Desulfovibrio piger at 0.37–1.10 µmol/L .

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Hydrogen Bonding and Crystal Packing: The hydroxyl and amide groups facilitate hydrogen-bonded linear chains in the solid state, influencing solubility and bioavailability. For example, this compound forms stable crystalline networks via O–H···O and N–H···O interactions .

- Electron-Deficient Anilines: Derivatives with electron-withdrawing groups (e.g., NO$2$, CF$3$) exhibit enhanced electrophilicity, improving interactions with bacterial targets like sulfate reductases or colistin-resistant Gram-negative bacteria .

- Steric Effects: Bulky substituents (e.g., trifluoromethyl at 3′-position) reduce synthetic accessibility but enhance target specificity, as seen in compound 29’s adjuvant activity against colistin-resistant strains .

Biological Activity

5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide is a compound that has garnered attention for its significant biological activities, particularly in the realm of antiviral research. This article provides a detailed overview of its biological activity, including mechanisms of action, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉Cl₂NO₂, with a molecular weight of approximately 282.12 g/mol. It typically appears as white crystals and has a melting point range of 227–231 °C, indicating solid-state stability. The unique structural features include:

- Chlorine substituents at positions 5 and para on the aromatic ring.

- A hydroxyl group that contributes to its biological activity.

Research indicates that this compound exhibits potent antiviral activity, particularly against respiratory syncytial virus (RSV) and human adenoviruses (HAdV). Its mechanism of action involves:

- Inhibition of Viral Replication : The compound disrupts viral protein synthesis and replication processes by interfering with critical viral enzymes. Studies have shown it effectively reduces viral load in infected cells by modulating cellular signaling pathways such as NF-κB and IRF3 activation.

- Anti-inflammatory Effects : Beyond its antiviral properties, it has been noted to suppress inflammatory responses associated with viral infections, suggesting additional therapeutic benefits in managing viral-induced inflammation.

Biological Activity Overview

The following table summarizes the biological activity associated with this compound and its analogues:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at positions 5 and para | Potent RSV inhibitor |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Amino group enhances activity | Strong HAdV inhibitor (IC₅₀ = 0.27 μM) |

| 5-Chloro-2-hydroxybenzoic acid | Hydroxyl group only | Moderate biological activity |

| N-benzyl-5-chloro-2-hydroxybenzamide | Benzyl group alters binding interactions | Variable activity depending on substituents |

Case Studies and Research Findings

- Antiviral Efficacy Against RSV : In vitro studies demonstrated that various analogues of this compound significantly inhibited RSV replication. Notably, compounds with amino substitutions exhibited enhanced potency while maintaining low cytotoxicity .

- Human Adenovirus Inhibition : A series of substituted analogues were evaluated for their ability to inhibit HAdV. Compounds showed increased selectivity indexes compared to niclosamide, a known antiviral agent. Specifically, compound 15 demonstrated an IC₅₀ value of 0.27 μM with minimal cytotoxic effects .

- Mechanistic Insights : Studies revealed that these compounds could potentially target viral DNA replication processes or suppress later stages in the HAdV life cycle. This dual mechanism enhances their therapeutic potential against viral infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC/HOBt for amide bond formation . For example, 2-hydroxybenzoic acid derivatives can react with 4-chloroaniline in the presence of SOCl₂ and Et₃N in dry chloroform under reflux, followed by purification via column chromatography . Optimization involves adjusting reaction time, temperature (e.g., 25–50°C), and stoichiometric ratios of reagents to improve yield and purity. TLC is critical for monitoring reaction progress .

Q. How is the compound structurally characterized, and what spectroscopic techniques are essential?

- Methodological Answer : Characterization typically includes:

- IR spectroscopy to confirm hydroxyl (-OH), amide (-CONH-), and aromatic C-Cl stretches .

- ¹H-NMR for verifying substituent positions (e.g., aromatic protons, hydroxy group) .

- Elemental analysis to validate molecular composition .

- X-ray crystallography for resolving intramolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O interactions) and dihedral angles between aromatic rings .

Q. What factors influence the fluorescence properties of this compound?

- Methodological Answer : Fluorescence intensity (λex 340 nm, λem 380 nm) is pH-dependent, with maximum intensity observed at pH 5 due to protonation/deprotonation equilibria. Solvent polarity, temperature (stable at 25°C), and concentration (linear range: 0.1–10 mg/L) also affect fluorescence. Binding constants (e.g., with metal ions) can be determined via Stern-Volmer plots .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways and optimizing synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to identify energetically favorable pathways. For example, reaction path searches using software like GRRM or Gaussian can predict optimal solvents (e.g., chloroform vs. DCM) and catalysts . Machine learning algorithms analyze experimental datasets (e.g., reaction yields, solvent effects) to recommend conditions for scale-up .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

- Solubility differences : Use DMSO/water mixtures with controlled co-solvent ratios .

- Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance) and temperature .

- Statistical validation : Apply ANOVA to compare replicates and identify outliers. For example, IC₅₀ values for bacterial targets (e.g., acps-PPTase) require ≥3 independent trials .

Q. How does crystal packing influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., hydrogen-bonded chains along the b-axis) that enhance thermal stability and solubility . Molecular docking studies correlate crystal structure motifs (e.g., planar aromatic rings) with binding affinities to enzymes like PPTase, guiding structural modifications for improved activity .

Q. What advanced techniques validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, with HPLC monitoring degradation products .

- Photostability assays : Use UV-Vis spectroscopy to track changes under light exposure (e.g., 365 nm for 48 hours) .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf life at 25°C based on degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.